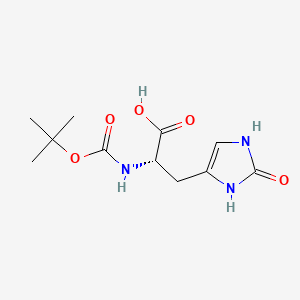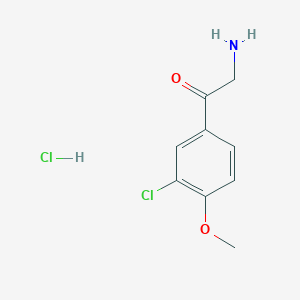
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one hydrochloride: is a chemical compound with the following properties:
IUPAC Name: 2-amino-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one hydrochloride
Molecular Formula: CHClNOS·HCl
Molecular Weight: 226.13 g/mol
InChI Code: 1S/C7H8ClNOS.ClH/c1-4-3-11-7(6(4)8)5(10)2-9;/h3H,2,9H2,1H3;1H
Description: It exists as a white powder and is soluble in water.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the reaction of appropriate starting materials. While specific details may vary, the general steps include:
Acylation: Acylation of an appropriate phenol (e.g., 3-chloro-4-methoxyphenol) with an acyl chloride (e.g., acetyl chloride) to form the ketone intermediate.
Amination: Amination of the ketone intermediate using ammonia or an amine (e.g., methylamine) to introduce the amino group.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: Reduction of the ketone to the corresponding alcohol.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Condensation: It can participate in condensation reactions.
Acylation: Acetyl chloride, base (e.g., pyridine).
Amination: Ammonia, methylamine.
Hydrochloride Formation: Hydrochloric acid.
Major Products:: The major product is the hydrochloride salt of 2-amino-1-(3-chloro-4-methoxyphenyl)ethan-1-one.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Potential pharmaceutical agents due to its structural features.
Chemical Research: As a building block for more complex molecules.
Industry: Used in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Similar in structure but lacks the methoxy group.
2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride: Another related compound with distinct functional groups.
Propriétés
Formule moléculaire |
C9H11Cl2NO2 |
|---|---|
Poids moléculaire |
236.09 g/mol |
Nom IUPAC |
2-amino-1-(3-chloro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;/h2-4H,5,11H2,1H3;1H |
Clé InChI |
JJYPOTGRWQTBME-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


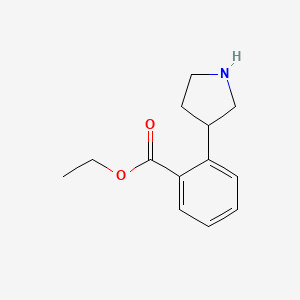
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

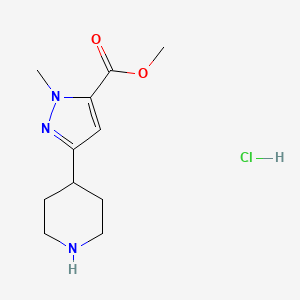
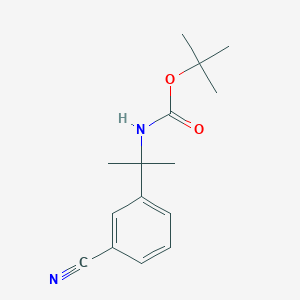
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
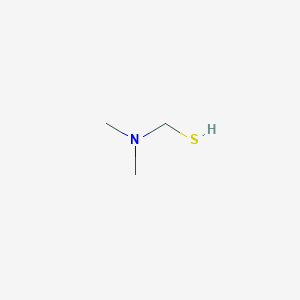
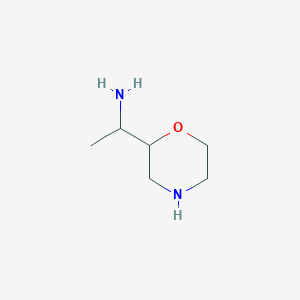
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)

![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)

